molecular formula C14H14ClNO5S2 B2371103 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396786-53-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B2371103
CAS No.: 1396786-53-0
M. Wt: 375.84
InChI Key: OADZWJWQRQQYCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds with important pharmaceutical and biological applications .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . Another method involves treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .

Scientific Research Applications

Ocular Hypotensive Activity and Carbonic Anhydrase Inhibition
Derivatives of benzo[b]thiophene-2-sulfonamide, related structurally to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, have been prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, which is beneficial in treating glaucoma. Among these derivatives, certain compounds have shown significant ocular hypotensive effects in experimental settings, making them potential candidates for clinical evaluation in the management of glaucoma (Graham et al., 1989).

Advanced Oxidation Processes for Environmental Applications
Studies focusing on the degradation of sulfonamide antibiotics in aqueous solutions have utilized advanced oxidation processes (AOPs), highlighting the significance of hydroxyl radical-induced degradation. These investigations provide insights into the mechanisms by which sulfonamides, including those structurally related to the compound of interest, are broken down in environmental contexts. The findings suggest potential applications in water treatment and pollution mitigation, emphasizing the role of sulfonamides in environmental chemistry (Sági et al., 2015).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities for Cancer Research
Research into polymethoxylated-pyrazoline benzene sulfonamides, which share a sulfonamide group with this compound, has shown that these compounds exhibit cytotoxic activities against tumor and non-tumor cell lines. Additionally, their inhibitory effects on carbonic anhydrase isoenzymes suggest potential applications in developing cancer therapeutics. These studies underscore the importance of sulfonamide derivatives in medicinal chemistry, particularly in targeting carbonic anhydrase isoenzymes involved in tumor physiology (Kucukoglu et al., 2016).

Antibacterial and Enzyme Inhibition Studies
Sulfonamide derivatives, including N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, have been synthesized and tested for their antioxidant activities and inhibitory effects against various enzymes. These compounds have shown promising activity against acetylcholinesterase enzyme, which is relevant in the context of neurodegenerative diseases. The research indicates the broad utility of sulfonamide derivatives in designing inhibitors for specific enzymes, contributing to therapeutic developments in areas ranging from infection control to neurodegeneration (Fatima et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have shown activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.

Biochemical Pathways

Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects, leading to the death of cancer cells.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZWJWQRQQYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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